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CAS No.: 1508250-71-2
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The quantitative data on Nazartinib's metabolic stability, derived from studies in Human Liver

Microsomes (HLMs), is summarized in the table below [1].

Parameter Value Experimental Context

In Vitro Half-Life (t1/2) 17.44 minutes Human Liver Microsomes (HLMs)

Intrinsic Clearance 46.48 Human Liver Microsomes (HLMs); predictive of high

(Clint) mL/min/kg hepatic clearance.

LLOQ (Sensitivity) 0.39 ng/mL Lower Limit of Quantification for the UPLC-MS/MS method.
Linearity Range 1-3000 ng/mL  Calibration curve for the UPLC-MS/MS analytical method.

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the available literature.

UPLC-MS/MS Bioanalytical Method for NZT Quantification in
HLMs

This method was designed to be rapid, specific, and environmentally friendly [1].
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e Chromatography: Utilized an isocratic mobile phase with a low flow rate of 0.4 mL/min and a low
concentration of acetonitrile, contributing to its "green” credentials.

e Detection: Mass spectrometry was used for detection.

¢ Run Time: The method featured a short elution time of 1 minute.

¢ Validation: The method was validated according to US-FDA bioanalytical method validation
guidelines. It demonstrated excellent inter-day and intra-day accuracy and precision, with ranges of
-4.33% to 4.43% and -2.78% to 7.10%, respectively [1].

Assessment of Metabolic Stability

The stability of Nazartinib against metabolic degradation was evaluated in vitro and supported by in silico

tools [1].

¢ In Vitro Incubation: NZT was incubated with Human Liver Microsomes (HLMs). The rate of NZT
depletion over time was monitored using the validated UPLC-MS/MS method to calculate the in vitro
half-life and intrinsic clearance.

¢ In Silico Modeling: The StarDrop software package (which includes the P450 module) was used to
predict metabolic "soft spots.” This was quantified using the Composite Site Lability (CSL) value,
where a lower CSL indicates a higher likelihood of metabolic stability [1].

Computational Analysis & Structural Insights

In silico analyses provide insights into the molecular factors influencing NZT's metabolism [1].

e Structural Alert Identification: The DEREK software was used to screen the NZT chemical
structure for known structural alerts associated with metabolic liability and toxicity.

¢ Bioactivation Site: Previous research identified a key bioactivation center on the NZT molecule: the
carbon atom connecting the unsaturated conjugated system and the aliphatic linear tertiary
amine. This site is potentially responsible for forming reactive metabolites that could lead to adverse
effects [1].

¢ Desigh Recommendation: The studies suggest that modifying the dimethylamino-butenoyl moiety
during drug design could improve the metabolic stability and safety profile of future derivatives [1].

Visualizing the Metabolic Stability Workflow
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The following diagram illustrates the integrated in vitro and in silico approach used to characterize

Nazartinib's metabolic stability.
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Integrated workflow for assessing Nazartinib's metabolic stability combines computational and experimental

methods.

Key Clinical Context

¢ Clinical Status: Nazartinib is an irreversible, mutant-selective third-generation EGFR TKI that has
been investigated in Phase Il clinical trials for EGFR-mutant Non-Small Cell Lung Cancer (NSCLC)
[1][2] [3]-
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e Therapeutic Role: It was designed to target EGFR-activating mutations (e.g., L858R, ex19del) and
the T790M resistance mutation, while sparing the wild-type EGFR to reduce off-target toxicity [3].
e Recommended Phase 2 Dose: The established dose for clinical studies is 150 mg taken orally

once daily [3].

Knowledge Gaps and Future Directions

It's important to note that the search results currently lack a full pharmacokinetic profile from human clinical
trials. Key parameters such as Cmax, Tmax, AUC, volume of distribution, and human plasma half-life
were not available in the retrieved documents. Future research, including completed clinical trial reports,

would be needed to provide this comprehensive dataset.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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